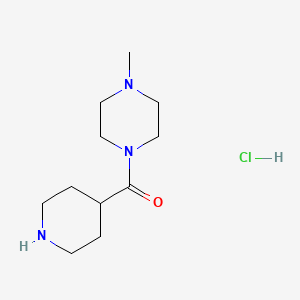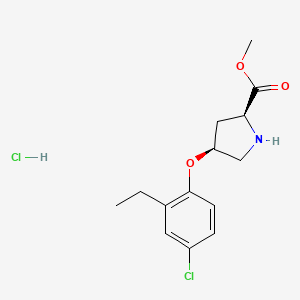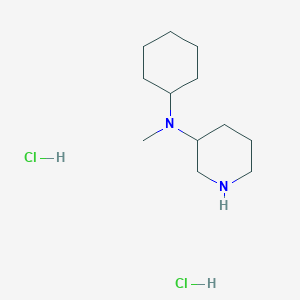![molecular formula C17H16O2 B1424766 4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 883523-34-0](/img/structure/B1424766.png)
4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde
Descripción general
Descripción
The compound “4-(Cyclopropylmethoxy)[1,1’-biphenyl]-3-carbaldehyde” is a type of biphenyl derivative. Biphenyls are organic compounds that contain two benzene rings connected by a single bond . They are used in a variety of applications, including as intermediates in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar biphenyl compounds are often synthesized through various organic reactions, including Suzuki coupling, Ullmann reaction, and others .Molecular Structure Analysis
The molecular structure of similar compounds suggests that this compound would have a biphenyl core with a cyclopropylmethoxy group attached at the 4-position .Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde and its derivatives exhibit significant potential in synthetic and applied chemistry. For instance, the synthesis of novel fluorescent aryl-substituted thiophene derivatives has been reported, showcasing the promise of these compounds as functional materials for organic light-emitting diodes. The photophysical properties of these compounds, such as their UV-Vis absorption and photoluminescent spectra, have been investigated, indicating their potential in advanced materials science (Xu & Yu, 2011).
Catalytic Applications and Complex Formation
The chemical utility of carbaldehydes extends to catalysis and complex formation. For instance, isoxazole-3-carbaldehyde oximes derived from this compound have been utilized to form complexes with palladium, which show high catalytic activity in reactions like the Suzuki reaction. This highlights the role of these compounds in facilitating important chemical transformations (Potkin et al., 2014).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their biological activities. For example, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been studied for their antioxidant and anti-inflammatory properties, demonstrating the therapeutic potential of these compounds (Sudha et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-5-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-11-16-10-15(14-4-2-1-3-5-14)8-9-17(16)19-12-13-6-7-13/h1-5,8-11,13H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAGFMNQDNHXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)

![n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424691.png)







![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)